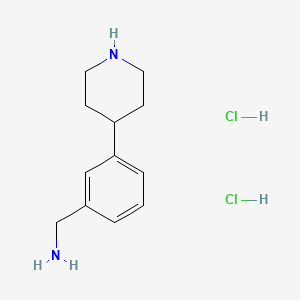

(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Descripción general

Descripción

“(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C12H20Cl2N2 and a molecular weight of 263.21 .

Molecular Structure Analysis

The molecular structure of “(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” can be represented by the SMILES stringNCC1=CC=CC (C2CCNCC2)=C1.Cl.Cl . This indicates that the molecule contains a piperidine ring attached to a phenyl group via a methanamine linkage, and it’s a dihydrochloride salt . Chemical Reactions Analysis

As a linker in PROTAC development, “(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” doesn’t undergo chemical reactions per se. Instead, it plays a role in the formation of ternary complexes between the target protein, the E3 ligase, and the PROTAC . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader and thus ternary complex formation .Physical And Chemical Properties Analysis

“(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” is a powder with a melting point of 207-212 °C . It’s stored at a temperature of 2-8°C . The compound has a functional group of amine .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride is used in asymmetric synthesis processes. It has been involved in the synthesis of a series of 2-(1-aminoalkyl) piperidines, demonstrating its utility in the preparation of diamines and diamino alcohols, which are valuable in various synthetic pathways (Froelich et al., 1996).

Antiosteoclast Activity

This compound has been used in the synthesis of novel chemical entities with potential antiosteoclast activity. For example, its derivatives have shown moderate to high activity in inhibiting osteoclast and stimulating osteoblast functions, indicating potential applications in bone health and disorders (Reddy et al., 2012).

Anticancer Effects

Several derivatives of (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride have been synthesized and evaluated for their antiproliferative and anticancer activities. Some of these derivatives, particularly those with specific substitutions, have shown significant activity against human leukemia cells, suggesting their potential as anticancer agents (Vinaya et al., 2011).

Structural and Theoretical Studies

The compound has been the subject of various structural and theoretical studies. For instance, research on the synthesis of imines from reactions involving derivatives of (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride has provided insights into the thermodynamics of these reactions and their optimization (Jafari, 2018).

Crystallographic Studies

Crystallographic studies have been conducted on derivatives of (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride, revealing details about their molecular and crystal structures. Such studies are crucial for understanding the physical and chemical properties of these compounds (Karthik et al., 2021).

Catalysis Research

Derivatives of this compound have been synthesized and evaluated for their utility in catalysis. They have been found to be effective in C–H bond activation processes, contributing to the development of new catalytic methods (Roffe et al., 2016).

Bone Formation Enhancement

Certain derivatives have shown promise in enhancing bone formation, targeting the Wnt beta-catenin cellular messaging system. This suggests potential applications in treating bone disorders and enhancing bone health (Pelletier et al., 2009).

Mecanismo De Acción

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

The compound acts as a linker in PROTACs, which are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as that provided by (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .

Biochemical Pathways

In general, protacs can influence a variety of cellular pathways by selectively degrading target proteins .

Result of Action

The result of the action of (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride, when used as a linker in PROTACs, is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways depending on the specific target protein .

Action Environment

The action, efficacy, and stability of (3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or compounds .

Safety and Hazards

Propiedades

IUPAC Name |

(3-piperidin-4-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;;/h1-3,8,11,14H,4-7,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQZHGKNRMVEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one](/img/structure/B3043338.png)

![2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile](/img/structure/B3043342.png)

![4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide](/img/structure/B3043347.png)

![3,4-Di(tert-butyl)-2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-3-ium bromide](/img/structure/B3043352.png)

![2,6-dichloro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]isonicotinamide](/img/structure/B3043355.png)

![2,6-dichloro-N-[2-(3,4-dimethylphenyl)-5-[4-(trifluoromethoxy)phenyl]pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B3043356.png)

![N-[1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-furyl)-1H-pyrazol-5-yl]-2,6-dichloroisonicotinamide](/img/structure/B3043359.png)